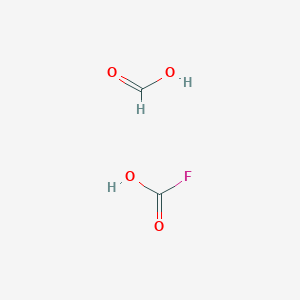

Carbonofluoridic acid;formic acid

Description

Contextualization of Fluorinated Carboxylic Acid Analogs in Organic Chemistry

Fluorinated carboxylic acids are a class of organic compounds where one or more hydrogen atoms on the carbon chain have been replaced by fluorine. This substitution has profound effects on the molecule's physical and chemical properties. The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the carboxylic acid group. This electron-withdrawing effect stabilizes the carboxylate anion formed upon deprotonation, making fluorinated carboxylic acids significantly more acidic than their non-fluorinated counterparts. msu.edu

Carbonofluoridic acid (FCOOH), also known as fluoroformic acid, represents the simplest example of this class. hmdb.cachemfont.ca It is structurally analogous to formic acid, with a fluorine atom replacing the hydrogen atom attached to the carboxyl group. echemi.com This single substitution dramatically alters its properties. The study of such compounds is crucial in organofluorine chemistry, a field that has provided numerous applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. numberanalytics.com The strong carbon-fluorine bond, the strongest in organic chemistry, imparts thermal stability and resistance to chemical degradation in larger molecules. nih.gov

Academic Perspectives on Formic Acid within C1 Chemistry and Beyond

Formic acid (HCOOH), systematically named methanoic acid, is the simplest carboxylic acid. wikipedia.orgmonarchchemicals.co.uk Its structure, containing a single carbon atom, makes it a key molecule in C1 chemistry, which focuses on the conversion of one-carbon molecules into more complex value-added chemicals. wikipedia.orgresearchgate.net Formic acid is considered a vital intermediate in chemical synthesis. chemicalbook.com

Academically, formic acid is viewed as a stable and transportable liquid carrier for hydrogen, containing 53 g/L of hydrogen at room temperature, which is significantly more than compressed hydrogen gas. wikipedia.orgchemicalbook.com It is also explored as a sustainable surrogate for carbon monoxide in carbonylation reactions, avoiding the need to handle high-pressure, toxic CO gas. researchgate.net Researchers have studied its role in various chemical transformations, including as a reducing agent, in the synthesis of formaldehyde (B43269) surrogates, and in hydrothermal reactions that could be relevant to prebiotic chemical evolution. vedantu.comd-nb.infoacs.orgnih.gov Its ability to participate in addition reactions with alkenes is a unique property among carboxylic acids. bris.ac.uk

Conceptual Framework for Investigating Interactions and Comparative Reactivity of Structurally Related Compounds

Comparing structurally related compounds like carbonofluoridic acid and formic acid provides a clear framework for understanding the influence of substituent effects on chemical reactivity. The primary difference between FCOOH and HCOOH is the substitution of a hydrogen atom with a highly electronegative fluorine atom.

This substitution leads to significant differences in acidity, as indicated by their acid dissociation constants (pKa). The pKa of formic acid in water is approximately 3.75-3.77. chemicalbook.comvedantu.comgwu.edusydney.edu.au In contrast, the predicted pKa for carbonofluoridic acid is around -1.1, indicating it is a much stronger acid. hmdb.cachemfont.ca This dramatic increase in acidity is a direct consequence of the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the resulting carboxylate anion (FCOO⁻) more effectively than a hydrogen atom stabilizes the formate (B1220265) anion (HCOO⁻). msu.edu

The reactivity of the carbonyl group is also affected. The electron-withdrawing fluorine atom increases the electrophilic character of the carbonyl carbon in carbonofluoridic acid compared to formic acid, making it potentially more susceptible to nucleophilic attack. Conversely, formic acid possesses a unique combination of a carboxyl group and an aldehyde-like C-H bond, which imparts reducing properties not present in carbonofluoridic acid. echemi.com This allows formic acid to be oxidized to carbon dioxide and water, for instance, in the silver mirror test. vedantu.com

Comparative Physicochemical Properties

Historical Trajectories of Research in Fluoroformate and Formate Chemistry

The history of formate chemistry began in the 15th century, with observations of an acidic vapor emanating from ant hills. wikipedia.org The English naturalist John Ray was the first to isolate this substance in 1671 by distilling large numbers of ants, naming it formic acid after the Latin word for ant, formica. wikipedia.orgmonarchchemicals.co.ukbris.ac.uk The first chemical synthesis was achieved by Joseph Gay-Lussac from hydrocyanic acid. wikipedia.orgbris.ac.uk Later, in 1855, Marcellin Berthelot developed a synthesis from carbon monoxide, similar to modern industrial methods. wikipedia.orgbris.ac.uk For a long time, formic acid was a chemical of minor industrial interest until it became widely available as a byproduct of acetic acid production in the late 1960s. newworldencyclopedia.org

The field of organofluorine chemistry, to which carbonofluoridic acid belongs, began even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835. nih.gov Research into fluoroformates, esters of carbonofluoridic acid, dates back to the early 20th century. numberanalytics.com These compounds were initially synthesized through the reaction of fluoroform with chloroformates. numberanalytics.com The development of various fluorinating agents and synthetic methods has since expanded the applications of fluoroformates and other organofluorine compounds significantly, particularly in the synthesis of pharmaceuticals and advanced materials. numberanalytics.comnumberanalytics.com

Table of Mentioned Compounds

Properties

CAS No. |

676369-72-5 |

|---|---|

Molecular Formula |

C2H3FO4 |

Molecular Weight |

110.04 g/mol |

IUPAC Name |

carbonofluoridic acid;formic acid |

InChI |

InChI=1S/CHFO2.CH2O2/c2-1(3)4;2-1-3/h(H,3,4);1H,(H,2,3) |

InChI Key |

OMAXPDQNXCKMQM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)(O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Carboxylated and Fluoroformylated Species

De Novo Synthesis Pathways for Carbonofluoridic Acid Derivatives

De novo synthesis, the creation of complex molecules from simple precursors, offers a powerful approach to generating novel carbonofluoridic acid derivatives. wikipedia.org This strategy is crucial as it allows for the construction of these molecules without relying on the partial degradation and recycling of other compounds. wikipedia.org

The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties, including lipophilicity and metabolic stability, which is of particular interest in drug development. pharmtech.com Various fluorination strategies have been developed for the synthesis of formic acid analogs and other fluorinated compounds.

N-fluoropyridinium salts have proven to be effective reagents for the fluorination of a wide range of nucleophilic organic compounds under mild conditions, offering high selectivity and yields. nih.gov These reagents can be synthesized through methods such as the direct fluorination of a pyridine (B92270) derivative with F2/N2. nih.gov The development of N-fluoro-N-alkyl-p-toluenesulfonamides has also shown progress in the fluorination of carbanions. nih.gov

Another approach involves the use of Selectfluor®, an electrophilic fluorinating agent, in combination with an organocatalyst like 4-iodotoluene (B166478) for direct, catalytic vicinal difluorination. nih.gov This method has been successfully applied to the synthesis of fluorinated analogues of existing drugs. nih.gov Furthermore, the synthesis of fluorinated compounds can be achieved by starting with materials that already contain a fluorine substituent. nih.gov For instance, 2-amino-5-fluorobenzoic acids have been used as precursors to create fluorinated quinazolinone derivatives. nih.gov

The choice of fluorinating agent and reaction conditions is critical and can be tailored to the reactivity of the substrate to minimize side reactions. nih.gov

Esterification and anhydride (B1165640) formation are fundamental reactions in organic synthesis. Esters can be synthesized from carboxylic acids through the acid-catalyzed Fischer esterification, which is a reversible dehydration reaction. wizeprep.comyoutube.com Alternatively, esters can be formed from more reactive carboxylic acid derivatives like acid halides and acid anhydrides. wizeprep.com

Acid anhydrides themselves are typically synthesized from the dehydration of carboxylic acids or by reacting an acid halide with a deprotonated carboxylic acid. wizeprep.comjackwestin.com The reaction of a carboxylic acid with an acid chloride in the presence of a base is a common method for anhydride formation. jackwestin.com

A specific method for creating carbonic carboxylic anhydrides with fluorinated groups involves the condensation of a polyfluoroalkanoic acid with a diol bis(chloroformate) or an alkyl chloroformate. google.com This reaction is typically carried out in a solvent like ethyl ether in the presence of a weak base at or below 0°C. google.com These anhydrides can then be used to esterify polymers like cellulose (B213188), leading to cross-linking and improved material properties such as crease recovery in fabrics. google.com The by-products of this esterification process, a lower alcohol and carbon dioxide, are non-noxious and easily managed. google.com

Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. A modular approach for the synthesis of tri- and tetracyclic carbazoles has been developed utilizing a sequential [3 + 2] heteroannulation. burleylabs.co.ukresearchgate.net This process involves an initial palladium-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation in a one-pot process. burleylabs.co.ukresearchgate.net Mechanistic studies have been crucial in understanding and controlling the chemo- and regioselectivity of these sequential bond-forming steps. burleylabs.co.ukresearchgate.net

Contemporary Synthetic Routes to Formic Acid

Formic acid is a valuable chemical with applications ranging from the textile industry to a potential hydrogen storage medium. biochartoday.com Traditional production methods often rely on fossil fuels, prompting the development of more sustainable, contemporary synthetic routes. biochartoday.com

The hydrogenation of carbon dioxide (CO2) to formic acid is a promising green reaction with 100% atom utilization. acs.org This process not only helps mitigate greenhouse gas emissions but also provides a renewable pathway to a valuable chemical. acs.orgnih.gov However, the high thermodynamic and kinetic stability of CO2 necessitates the use of effective catalysts. acs.org

Significant research has focused on developing both homogeneous and heterogeneous catalysts for this conversion. Homogeneous catalysis, while effective, presents challenges in catalyst separation for large-scale production. acs.org To address this, liquid/liquid multiphase catalysis is being explored. acs.org

In the realm of heterogeneous catalysis, nanostructured and single-atom catalysts, particularly those based on noble metals, have been extensively studied. rsc.org Key factors influencing catalytic activity include metal dispersion, electron density, and the presence of basic functionalities. rsc.org

Recent computational studies have proposed the use of molecular catalysts like [B12X11]− (where X = F, Cl, Br, I) for the thermochemical conversion of CO2 to formic acid. acs.orgnih.gov Density functional theory calculations suggest that the most favorable pathway involves the initial adsorption and activation of CO2 on the catalyst. nih.gov While direct hydrogenation catalysts are being developed, many current systems require high pressures of H2 and CO2 and stabilize the resulting formic acid as formate (B1220265) salts in basic solutions. digitellinc.com

The conversion of biomass, an abundant and renewable resource, into formic acid offers a sustainable alternative to fossil fuel-based production. gaacademy.orgvupas.eu Various chemical processes have been developed to transform biomass-derived carbohydrates into formic acid.

One approach involves the catalytic oxidation of carbohydrates using a VO2+ catalyst formed from sodium metavanadate in an acidic aqueous solution. rsc.org This process allows for the hydrolysis of polysaccharides into monosaccharides, which are then readily oxidized to formic acid. rsc.org This method has demonstrated high yields from cellulose and xylan. rsc.org Another study utilized a bimetallic vanadium-cerium catalyst on a biochar support to efficiently convert xylose to formic acid with a yield of 71.46%. biochartoday.com The presence of cerium was found to enhance the catalyst's performance by increasing oxygen vacancies and acidic sites. biochartoday.com

A different strategy employs greenhouse gas (CO2) as a heterogeneous acid reactant to replace traditional strong acids like sulfuric acid. rsc.org In this process, lignocellulose biomass was treated under CO2 pressure with hydrogen peroxide, achieving a formic acid yield of 36.18%. rsc.org The formic acid produced from biomass can then be converted to hydrogen gas through a dehydrogenation process using a palladium heterogeneous catalyst. rsc.org

These advancements in biomass conversion offer promising pathways for the sustainable production of formic acid, addressing both economic and environmental concerns. biochartoday.comrsc.org

Electrochemical Production of Formic Acid

The electrochemical reduction of carbon dioxide (CO₂) into formic acid (HCOOH) is gaining significant attention as a sustainable and environmentally conscious production method. chemicalbook.com This process utilizes renewable energy to convert captured CO₂ emissions into a valuable chemical feedstock, thereby contributing to a low-carbon economy. chemicalbook.comnumberanalytics.com The core of this technology lies in the development of high-performance, selective catalysts and efficient electrolyzer designs that can drive the CO₂ reduction reaction (CO₂RR) towards formic acid with high efficiency. chemicalbook.comnih.gov

Researchers have focused on various electrochemical methodologies, with notable advancements in the use of 3d-transition-metal-based molecular catalysts. chemicalbook.com These catalysts are often inspired by the active sites of enzymes like formate dehydrogenase (FDH), which naturally reduces CO₂ to formic acid with high specificity. chemicalbook.com Key materials used for cathodes include tin (Sn) and bismuth (Bi) based catalysts, which have demonstrated high activity for converting CO₂ to formate/formic acid. drugfuture.com For instance, nanoparticle Sn gas diffusion electrodes (GDEs) have been employed to improve CO₂ reduction performance. drugfuture.com

A significant challenge in the electrochemical production of formic acid is separating the product from the electrolyte and achieving high concentrations. To address this, novel reactor designs have been developed. The porous solid-state-electrolyte (PSE) reactor, in particular, has emerged as a promising technology. drugfuture.comwikipedia.org This design allows for the direct production of high-purity formic acid solutions, as opposed to formate salts which are common in other cell configurations. drugfuture.comwikipedia.org For example, a three-compartment electrochemical cell using a Sustainion™ anion exchange membrane has demonstrated the ability to produce pure formic acid in concentrations of 5–20 wt% at high current densities. drugfuture.com One study showcased stable cell performance for over 500 hours at a current density of 140 mA cm⁻² and a cell voltage of 3.5 V. drugfuture.com Another advancement using a PSE reactor achieved a CO₂ single-pass conversion efficiency to formic acid of 95.1 ± 1.7% at 100 mA cm⁻² with stable operation for 100 hours. wikipedia.org

| Parameter | Reported Value/Condition | Catalyst/System | Source |

| Product Concentration | 5–20 wt% | Nanoparticle Sn GDE | drugfuture.com |

| Cell Stability | > 500 hours | Sustainion™ AEM cell | drugfuture.com |

| Current Density | 140 mA cm⁻² | Nanoparticle Sn GDE | drugfuture.com |

| Cell Voltage | 3.5 V | Nanoparticle Sn GDE | drugfuture.com |

| CO₂ Conversion Efficiency | 95.1 ± 1.7% | PSE Reactor | wikipedia.org |

| Operating Temperature | Up to 100°C | SnO₂-based electrocatalysts | numberanalytics.com |

Future research directions include coupling the cathodic CO₂ reduction with economically more favorable anodic reactions, such as alkane dehydrogenation, which requires operating at elevated temperatures (up to 100°C). numberanalytics.com This necessitates the development of electrocatalysts, like SnO₂-based materials, that remain stable and efficient at these higher temperatures. numberanalytics.com

Synthetic Interconversions and Derivatization Strategies

Pathways from Formic Acid to Fluorinated Derivatives

The conversion of formic acid into its fluorinated derivatives is a key step in accessing valuable fluoroformylated species. The most direct fluorinated derivative of formic acid is formyl fluoride (B91410) (HCOF), also known as carbonofluoridic acid. chemicalbook.comdrugfuture.comwikipedia.org This compound serves as an important acylating agent in organic synthesis. chemicalbook.comdrugfuture.com

Formyl fluoride is a gas at room temperature and is known to be unstable, decomposing into hydrogen fluoride (HF) and carbon monoxide (CO). chemicalbook.comwikipedia.org Due to this instability, it is often prepared for immediate use in subsequent reactions. Several synthetic methods have been reported for its preparation from formic acid or its salts. A common strategy involves the reaction of a formate salt, such as sodium formate, with a fluorinating agent like benzoyl fluoride. wikipedia.orgchemeurope.com Other methods include the reaction of anhydrous formic acid with benzoyl fluoride or the use of acetic formic anhydride with anhydrous hydrogen fluoride, which has been reported to yield up to 67% formyl fluoride. drugfuture.com

The table below summarizes various reported methods for the synthesis of formyl fluoride.

| Reactants | Yield | Reference |

| Anhydrous formic acid, potassium fluoride, benzoyl chloride | 16% | drugfuture.com |

| Benzoyl fluoride, formic acid | 36% | drugfuture.com |

| Benzoyl chloride, formic acid, KHF₂ | 35% | drugfuture.com |

| Acetic formic anhydride, anhydrous HF | 67% | drugfuture.com |

| Sodium formate, benzoyl fluoride | Not specified | wikipedia.orgchemeurope.com |

Beyond the direct synthesis of formyl fluoride, formic acid can also serve as a starting material for more complex fluorinated derivatives. One established, albeit multistep, procedure uses formic acid and anilines to generate formanilides. fiveable.me These intermediates are then converted through several steps involving chlorination and subsequent halogen exchange to furnish fluoroformamidines. fiveable.me This pathway highlights the role of formic acid as a fundamental C1 building block for accessing diverse fluorinated functional groups.

Reactions of Carbonofluoridic Acid Esters as Synthetic Intermediates

The term "carbonofluoridic acid esters" is not standard nomenclature. However, based on the chemistry of its parent compound, carbonofluoridic acid (formyl fluoride), this section will focus on the reactions of formyl fluoride as a synthetic intermediate, particularly in the formation of formate esters and other formylated compounds.

Formyl fluoride (HCOF) behaves as a typical, albeit highly reactive, acyl halide. wikipedia.org Its utility as a synthetic intermediate stems from its ability to act as a potent formylating agent, introducing a formyl group (-CHO) into various molecules. drugfuture.comacs.org Reactions are typically conducted at low temperatures to manage the compound's instability. wikipedia.org

A primary reaction of formyl fluoride is its interaction with alcohols to produce formate esters. wikipedia.org This reaction is a direct pathway to esters of formic acid, leveraging the high reactivity of the acyl fluoride.

HCOF + R-OH → HCOOR + HF

Similarly, formyl fluoride can react with carboxylic acids to form mixed acid anhydrides. wikipedia.org

Another significant application of formyl fluoride as a synthetic intermediate is in Friedel-Crafts type reactions. When reacted with aromatic compounds like benzene (B151609) in the presence of a Lewis acid catalyst such as boron trifluoride (BF₃), formyl fluoride yields the corresponding aromatic aldehyde. wikipedia.orgchemeurope.com This specific transformation is known as the Gattermann-Koch reaction, though formyl chloride is more commonly implicated. wikipedia.org The use of formyl fluoride provides a direct route for the formylation of arenes. acs.org

The reactivity of formyl fluoride as a synthetic intermediate is summarized below.

| Reactant | Reagent(s) | Product Type | Source |

| Alcohols (R-OH) | Formyl Fluoride (HCOF) | Formate Esters (HCOOR) | wikipedia.org |

| Carboxylic Acids (R-COOH) | Formyl Fluoride (HCOF) | Mixed Acid Anhydrides | wikipedia.org |

| Benzene (and other arenes) | Formyl Fluoride (HCOF), Boron Trifluoride (BF₃) | Benzaldehydes (Ar-CHO) | wikipedia.orgchemeurope.comacs.org |

The role of formyl fluoride as a transient but highly effective intermediate underscores its importance in synthetic strategies for producing formate esters and other formylated molecules.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways for Carbonofluoridic Acid Decompositions

Carbonofluoridic acid (FCOOH), the simplest acyl fluoride (B91410), is a reactive species whose decomposition mechanisms are of interest in understanding the chemistry of fluorinated carbonyl compounds. Acyl fluorides, in general, exhibit a unique balance of stability and reactivity compared to other acyl halides, a characteristic attributed to the strength of the carbon-fluorine bond. researchgate.netresearchgate.netbeilstein-journals.org They are often more stable and easier to handle than their chloride counterparts, yet reactive enough to serve as versatile reagents in synthesis. masterorganicchemistry.comacs.orgchemistryviews.org

Table 1: Comparative Reactivity and Stability of Acyl Halides

| Acyl Halide (R-CO-X) | C-X Bond Strength (approx. kJ/mol) | General Reactivity | Stability Towards Hydrolysis | Notes |

| Acyl Fluoride (X=F) | 485 | Moderate | Relatively Stable | Less reactive than other acyl halides; often requires catalysts for reactions. researchgate.netresearchgate.netbeilstein-journals.org |

| Acyl Chloride (X=Cl) | 340 | High | Reacts rapidly | Commonly used in synthesis due to high reactivity. researchgate.net |

| Acyl Bromide (X=Br) | 280 | Very High | Reacts very rapidly | More reactive and less stable than acyl chlorides. |

| Acyl Iodide (X=I) | 210 | Extremely High | Very Unstable | Generally too unstable for common use. masterorganicchemistry.com |

Unimolecular Dissociation Mechanisms

Direct experimental data on the unimolecular dissociation of carbonofluoridic acid is limited in the literature. However, plausible decomposition pathways can be inferred from theoretical studies on related fluorinated and carbonyl compounds. The unimolecular decomposition of small organic molecules can proceed through various channels, including bond fission to form radical species.

For carbonofluoridic acid, the primary unimolecular dissociation pathways would likely involve the cleavage of its weakest bonds. Theoretical studies on similar fluorinated ethoxy radicals indicate that C-C bond scission is a key decomposition route. rsc.org By analogy, for the fluoroformyl radical (FCO), which could be a product of initial C-H bond cleavage in a larger molecule, decomposition would proceed by breaking the C-F or C=O bond. Theoretical investigations of R-CO carbonyl radicals show they can decompose into an R radical and carbon monoxide (CO). researchgate.net

Potential unimolecular decomposition pathways for carbonofluoridic acid could include:

Decarbonylation: FCOOH → HF + CO

Radical Formation: FCOOH → FCO• + H• or F• + •COOH

The decomposition of its non-fluorinated analog, carbonic acid (H₂CO₃), has been studied more extensively and can be initiated by radicals, leading to products like CO₂, water, hydroxyl radicals (HO•), and hydrogen atoms (H•). nih.govnih.gov This suggests that radical-mediated pathways could also be significant for the decomposition of carbonofluoridic acid under certain conditions.

Mechanisms of Nucleophilic Attack on Fluoroformyl Groups

The fluoroformyl group (-C(O)F) is susceptible to nucleophilic attack, a fundamental reaction for acyl halides. The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.combyjus.com This is generally a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the fluoroformyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the most stable leaving group is expelled. In the case of the fluoroformyl group, the fluoride ion (F⁻) is the leaving group. masterorganicchemistry.comlibretexts.org

This addition-elimination mechanism is common for reactions with various nucleophiles, including amines and alcohols, to yield amides and esters, respectively. researchgate.netresearchgate.net Although the C-F bond is the strongest carbon-halogen bond, fluoride can still function as a leaving group in these substitution reactions, a testament to the stability of the reformed carbonyl group. masterorganicchemistry.com The reaction can be influenced by catalysts or conducted under acidic or basic conditions to enhance the electrophilicity of the carbonyl group or the nucleophilicity of the attacking species. byjus.com

Kinetic and Mechanistic Studies of Formic Acid Reactions

Formic acid (HCOOH) is the simplest carboxylic acid and a central molecule in various chemical and biological processes, including energy storage and catalysis. Its reaction mechanisms have been extensively investigated.

Hydrogen Transfer Mechanisms in Formic Acid Dehydrogenation

The catalytic dehydrogenation of formic acid to produce hydrogen (H₂) and carbon dioxide (CO₂) is a key reaction for chemical hydrogen storage. The mechanism is highly dependent on the catalyst used.

Palladium-Based Catalysts: For Pd-based heterogeneous catalysts, a plausible mechanism involves several steps. It begins with the O-H bond cleavage of formic acid upon adsorption, leading to a palladium-formate (Pd-[HCOO]⁻) intermediate. This is followed by the rate-determining C-H bond dissociation, which produces a palladium hydride (Pd-[H]⁻) species and CO₂. Finally, H₂ is generated through the recombination of the palladium hydride with a proton. nih.gov

Molybdenum Hydride Catalysts: Cyclopentadienyl molybdenum hydride compounds also catalyze the dehydrogenation of formic acid. The proposed catalytic cycle involves: (i) protonation of the molybdenum hydride complex by formic acid, (ii) elimination of H₂ and subsequent coordination of the formate (B1220265) anion, and (iii) decarboxylation of the formate ligand to regenerate the initial hydride complex. researchgate.netnih.govrsc.org In addition to dehydrogenation, these catalysts can also facilitate the disproportionation of formic acid to methanol (B129727) and CO₂ via a transfer hydrogenation reaction. nih.govrsc.org

Gold-Based Catalysts: On gold catalysts, such as Au/Al₂O₃, formic acid dehydrogenation is believed to proceed via an H-assisted formate decomposition mechanism. masterorganicchemistry.com The surface becomes saturated with formate intermediates, and their decomposition is the rate-determining step. masterorganicchemistry.com

Oxidation and Reduction Pathways of Formic Acid

Formic acid can undergo both oxidation and reduction reactions, which are fundamental in electrocatalysis and organic synthesis.

Oxidation Pathways: The electro-oxidation of formic acid, particularly on platinum (Pt) electrodes, is famously described by a dual-pathway mechanism. nih.gov

Direct Pathway: Formic acid is directly oxidized to CO₂ without the formation of poisoning intermediates. This pathway involves dehydrogenation and the transfer of two electrons. nih.gov

Indirect Pathway: Formic acid first dehydrates on the catalyst surface to form adsorbed carbon monoxide (CO), which is a catalyst poison. This adsorbed CO is then oxidized to CO₂ at a higher potential. nih.gov

Chemical oxidation of formic acid has also been studied. For instance, the oxidation by bromine in a strong acid medium proceeds via the reaction of the formate ion (HCOO⁻) with Br₂. researchgate.net Similarly, the oxidation by permanganate (B83412) in an acidic solution involves two parallel pathways: bimolecular reactions of permanganate with both neutral formic acid (HCOOH) and the formate ion. acs.org

Table 2: Kinetic Data for the Oxidation of Formic Acid with Bromine

| Parameter | Value | Conditions | Reference |

| Reaction | HCOO⁻ + Br₂ → 2Br⁻ + H⁺ + CO₂ | Strongly acid aqueous media | researchgate.net |

| Rate Constant (k₁) | 20.2 ± 1.2 M⁻¹ sec⁻¹ | 298 K | researchgate.net |

| pK₂ (HCOOH) | 3.76 | 298 K | researchgate.net |

Table 3: Kinetic Parameters for the Oxidation of Formic Acid with Permanganate

| Reaction Path | Rate Constant Expression (Arrhenius) | Notes | Reference |

| MnO₄⁻ + HCOOH | kA = 1.1 x 10⁹ exp(-16400/RT) L·mol⁻¹·s⁻¹ | No significant deuterium (B1214612) isotope effect. | acs.org |

| MnO₄⁻ + HCOO⁻ | kB = 7.8 x 10⁹ exp(-13000/RT) L·mol⁻¹·s⁻¹ | Large deuterium isotope effect suggests C-H bond cleavage in the rate-determining step. | acs.org |

Reduction Pathways: The electroreduction of formic acid is a potential route for energy conversion. Theoretical studies using density functional theory (DFT) have explored these pathways on various metal surfaces. researchgate.net

On Cu(111) , the formation of H₂, CO, methanol (CH₃OH), and methane (B114726) (CH₄) is thermodynamically possible. researchgate.net

Au(111) is suggested to be a promising catalyst for selective reduction to methanol. researchgate.net

Pt(111) and Pd(111) are likely to be poisoned by CO produced during the reduction process. researchgate.net

Role of Acid-Base Equilibria in Formic Acid Catalysis

Acid-base equilibria play a critical role in reactions involving formic acid, especially in aqueous and electrocatalytic systems. The equilibrium is:

HCOOH ⇌ HCOO⁻ + H⁺ (pKa ≈ 3.75)

A crucial finding in the electrocatalytic oxidation of formic acid is that the formate ion (HCOO⁻) is the primary reactant, even in highly acidic solutions where its bulk concentration is minuscule. researchgate.netrsc.orgbyjus.com The formic acid molecule itself is not the main species being directly oxidized in the most efficient pathway. Instead, HCOOH near the electrode surface dissociates, and the resulting HCOO⁻ is then oxidized. rsc.org

The performance of this reaction is maximal at a pH close to the pKa of formic acid. researchgate.netrsc.org This is because at this pH, there is a sufficient concentration of both the formate ion to react and formic acid to replenish the supply of formate ions at the electrode surface. This demonstrates that understanding and controlling the local pH and the acid-base equilibrium is essential for optimizing catalytic processes involving formic acid. researchgate.net

Comparative Mechanistic Analysis of Carbonyl Functionality in Related Acid Systems

The reactivity and spectral characteristics of the carbonyl group (C=O) are central to the chemistry of carboxylic acids and their derivatives. A comparative analysis of formic acid (HCOOH) and the related acyl halide, carbonofluoridic acid (HC(O)F), also known as formyl fluoride, reveals the profound influence of substituent electronegativity on the carbonyl functionality. The substitution of a hydrogen atom in formic acid with a highly electronegative fluorine atom in carbonofluoridic acid significantly alters the electronic structure, bond characteristics, and chemical behavior of the molecule.

The primary mechanism of influence is the inductive effect. Fluorine, being the most electronegative element, strongly withdraws electron density from the adjacent carbonyl carbon. This electron withdrawal, or negative inductive effect (-I), has several key consequences. It polarizes the C-F bond and, in turn, enhances the partial positive charge on the carbonyl carbon, making it more electrophilic. spectroscopyonline.com This increased electrophilicity makes carbonofluoridic acid more susceptible to nucleophilic attack at the carbonyl carbon compared to formic acid.

This electronic difference is reflected in the structural and spectroscopic properties of the two molecules. The strong electron withdrawal by fluorine in carbonofluoridic acid leads to a shorter, stronger carbon-oxygen double bond. This is because the withdrawal of electron density from the carbonyl carbon strengthens the pull on the oxygen's electrons, tightening the C=O bond. In contrast, the hydrogen in formic acid has a much weaker inductive effect.

These differences are quantitatively captured in their molecular geometries and vibrational frequencies. For instance, the C=O bond length in carbonofluoridic acid is approximately 1.18 Å, whereas in formic acid, it is slightly longer. wikipedia.org The strength of this bond is also evident in the infrared (IR) stretching frequency of the carbonyl group. A stronger bond vibrates at a higher frequency. researchgate.net Consequently, the C=O stretching frequency in carbonofluoridic acid is significantly higher than in formic acid. For ketones, the C=O stretch generally appears between 1710 and 1740 cm⁻¹, and this can be shifted by substituents. msu.edu In formic acid, the C=O stretching vibration is observed around 1770 cm⁻¹. nist.gov

Table 1: Comparative Properties of Formic Acid and Carbonofluoridic Acid

| Property | Formic Acid (HCOOH) | Carbonofluoridic Acid (HC(O)F) |

|---|---|---|

| C=O Bond Length | ~1.20 Å | ~1.18 Å wikipedia.org |

| C=O Vibrational Frequency | ~1770 cm⁻¹ nist.gov | >1800 cm⁻¹ |

| Electronegativity of Substituent (X in HC(O)X) | H (~2.20) | F (~3.98) |

| Reactivity towards Nucleophiles | Moderate | High |

Mechanistically, these differences dictate the typical reactions these compounds undergo. Carbonofluoridic acid behaves as a classic acyl halide, readily reacting with nucleophiles like alcohols to form formate esters or with carboxylic acids to create mixed anhydrides. wikipedia.org Its decomposition at room temperature to carbon monoxide (CO) and hydrogen fluoride (HF) is an example of its inherent reactivity. wikipedia.org

Formic acid, while also reactive, participates in a different spectrum of chemical transformations. Its oxidation on platinum surfaces, a key reaction in fuel cell technology, is a subject of detailed mechanistic study, with evidence suggesting the formate anion is the key reactant. nih.gov Furthermore, formic acid can act as a catalyst itself, for instance in the hydrolysis of atmospheric molecules like formyl fluoride. acs.org The decomposition of formic acid is also a significant area of research, particularly its selective breakdown into H₂ and CO₂ for hydrogen storage applications, a process that relies on sophisticated catalytic systems. nih.gov

Theoretical and Computational Chemistry Analyses

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of formic acid at the molecular level. These methods allow for the precise calculation of electronic structure, conformational energies, and the prediction of reactivity.

Formic acid exists as two stable planar conformers: the trans (E) and cis (Z) isomers. researchgate.net The trans conformer, where the hydroxyl hydrogen and the carbonyl oxygen are on opposite sides of the C-O bond, is the more stable ground state. researchgate.netaip.org The energy difference between the trans and cis conformers has been computationally determined to be approximately 1365 cm⁻¹ (about 3.9 kcal/mol), which is in good agreement with experimental data. researchgate.netaip.org

Computational studies using various levels of theory, such as HF/6-311+G**, B3LYP/cc-pVTZ, and CCSD(T)/cc-pVTZ, have consistently shown the greater stability of the trans conformer. researchgate.net The rotational barrier between the two conformers is significant, calculated to be around 4000-4500 cm⁻¹. researchgate.net The stability of the planar conformations is attributed to the electrostatic environment of the formate (B1220265) ion (HCOO⁻) and a secondary electrostatic interaction between the proton and the distal oxygen in the Z form. researchgate.net While charge-transfer stabilization is present, it does not dictate the conformational preference. researchgate.net

First-principles simulations have also been used to study crystalline formic acid, revealing that it is possible to prepare a bulk solid composed mainly of the higher-energy cis-conformer. nih.gov These computational studies, alongside experimental infrared absorption spectroscopy, have identified various energetically stable periodic chain structures containing cis-FA conformers, either purely or mixed with trans forms. nih.gov

Table 1: Calculated Conformational Properties of Formic Acid

| Property | Value | Method/Basis Set | Source |

| Energy Difference (trans vs. cis) | 1365 cm⁻¹ | Experimental | researchgate.net |

| Energy Difference (trans vs. cis) | 4.24 kcal/mol | MP2/aug-cc-pVQZ | aip.org |

| Rotational Barrier | ~4000-4500 cm⁻¹ | Various | researchgate.net |

| cis-trans Rearrangement Barrier | 12.97 kcal/mol | MP2/aug-cc-pVQZ | aip.org |

Molecular orbital (MO) theory provides a framework for understanding the reactivity of formic acid. The hybridization of the carbon atom in formic acid is sp², leading to a planar structure with sigma (σ) bonds to the hydrogen and hydroxyl group, and a pi (π) bond with the carbonyl oxygen. brainly.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting its chemical behavior.

The photodissociation of formic acid has also been investigated using MO theory, in conjunction with methods like CASSCF and MR-CI. nih.gov These studies help in understanding the different dissociation channels and the role of excited electronic states in the molecule's reactivity upon absorption of light.

Transition state theory (TST) is a powerful tool for studying the kinetics of chemical reactions involving formic acid. By identifying and characterizing the transition state structures on the potential energy surface, the rates of various reaction steps can be predicted.

For the decomposition of formic acid on metal surfaces, density functional theory (DFT) calculations have been used to map out the potential energy surfaces for different reaction pathways. stanford.eduosti.govacs.org These studies have identified the key intermediates, such as formate (HCOO) and carboxyl (COOH), and the transition states connecting them. osti.govacs.org For example, on copper surfaces, the formate-mediated pathway is found to be more favorable than the carboxyl-mediated one, with the dehydrogenation of formate being the likely rate-determining step. osti.gov

Computational studies on the photodissociation of formic acid have also identified multiple saddle point structures for various dissociation pathways, such as the formation of CO + H₂O and CO₂ + H₂. acs.org The energetics of these transition states, calculated using methods like M06-2X, provide crucial information for understanding the dynamics of these reactions. acs.org Furthermore, the reaction of formyl radicals (HĊO) with hydroxyl radicals (ȮH) to form rovibrationally excited formic acid has been studied using RRKM/Master Equation theory, which relies on the properties of the transition states on the potential energy surface. nih.gov

Molecular Dynamics Simulations of Reaction Environments

Molecular dynamics (MD) simulations offer a way to study the behavior of formic acid in condensed phases, providing insights into how the environment influences its properties and reactivity.

The solvent environment can have a significant impact on the dynamics of reactions involving formic acid. MD simulations have been employed to study the structure of liquid formic acid and its interactions with solvents like water. nih.govnih.gov In liquid formic acid, simulations have revealed the presence of both small clusters held together by strong O-H···O hydrogen bonds and larger branched structures connected by weaker C-H···O bonds. nih.gov

When mixed with water, the behavior of formic acid aggregates is highly dependent on temperature and water content. nih.gov MD simulations have shown a threshold temperature above which mixed liquid-like aggregates form, which is relevant for understanding the role of formic acid in atmospheric processes like cloud condensation. nih.gov Theoretical studies on the photodissociation of aqueous formic acid have found that hydrogen bonding with explicit water molecules is the major factor influencing its properties, more so than the bulk solvent effects. nih.gov DFT calculations have also shown that the thermodynamic stability of formic acid is dependent on the solvent, with a wide range of dielectric permittivity values between DMSO and water being suitable for its stabilization. nih.gov

Computational modeling is crucial for understanding and designing catalysts for reactions involving formic acid, such as its decomposition for hydrogen production or its formation from CO₂. stanford.edutue.nl Density functional theory (DFT) calculations have been widely used to investigate the interaction of formic acid and its intermediates with various catalyst surfaces. stanford.eduosti.govacs.orgcapes.gov.bracs.org

These studies have shown that the decomposition of formic acid on transition metal surfaces like Ag, Cu, Pd, Pt, and Rh proceeds via dehydrogenation. stanford.educapes.gov.br The catalytic activity can be correlated with descriptors such as the adsorption energies of CO and OH on the surface. stanford.eduacs.org By calculating the binding energies of key intermediates like formate (HCOO) and carboxyl (COOH) on different metal facets, researchers can predict the most favorable reaction pathways and the structure sensitivity of the catalyst. osti.govacs.org For instance, on Cu surfaces, the (100) and (211) facets bind HCOO much more strongly than the (111) facet, leading to different reaction energetics. osti.gov

Molecular simulations have also been used to investigate the use of metal-organic frameworks (MOFs) as catalysts for formic acid production from CO₂ hydrogenation. tue.nl These computational studies indicate that the type of metal center in the MOF is a critical factor in enhancing the production of formic acid. tue.nl

Table 2: Investigated Catalysts and Key Findings from Computational Studies

| Catalyst System | Computational Method | Key Finding | Source |

| Transition Metals (Ag, Cu, Pd, Pt, Rh) | DFT | Decomposition proceeds via dehydrogenation; activity scales with CO and OH adsorption energies. | stanford.educapes.gov.br |

| Cu surfaces (111), (100), (211) | DFT | Formate-mediated pathway is more favorable; HCOO dehydrogenation is likely rate-determining. | osti.gov |

| Metal-Organic Frameworks (MOFs) | Molecular Simulations | Type of metal center is crucial for enhancing formic acid production from CO₂. | tue.nl |

| Pd-based catalysts | DFT, Microkinetic Modeling | Adding formate to the formic acid solution enhances the FAD activity. | acs.org |

Density Functional Theory (DFT) Applications in Reaction Mechanism Exploration

Density Functional Theory (TDFT) serves as a powerful computational tool to investigate the mechanics of chemical reactions at a molecular level. For the system containing carbonofluoridic acid (HCOF) and formic acid (HCOOH), DFT allows for the exploration of potential reaction pathways, the characterization of transition states, and the calculation of reaction energetics. A primary reaction of interest between an acyl fluoride (B91410) like carbonofluoridic acid and a carboxylic acid like formic acid is the formation of an acid anhydride (B1165640), in this case, formic anhydride ((HCO)₂O), and hydrogen fluoride (HF).

The reaction can be generalized as: HCOF + HCOOH → (HCO)₂O + HF

DFT studies can elucidate the step-by-step mechanism of this transformation, which typically involves the formation of a tetrahedral intermediate. The calculations can predict the geometric structures of the reactants, intermediates, transition states, and products, as well as their relative energies.

Reaction Pathway Analysis

Research into analogous systems, such as the reaction between other acyl fluorides and carboxylic acids, provides a framework for understanding the interaction between carbonofluoridic acid and formic acid. cas.cn The mechanism likely proceeds as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in formic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of carbonofluoridic acid.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. DFT calculations can optimize the geometry of this intermediate and calculate its stability.

Proton Transfer: A proton is transferred from the oxonium ion moiety to the fluorine atom. This step can be intramolecular or facilitated by another molecule of formic acid acting as a catalyst.

Transition State: The reaction proceeds through a high-energy transition state as the C-F bond breaks and the new C-O bond of the anhydride forms. DFT is crucial for locating this transition state and calculating its energy, which corresponds to the activation energy of the reaction.

Product Formation: The transition state collapses to form the final products: formic anhydride and hydrogen fluoride.

Energetics and Reaction Barriers

For example, DFT has been used to study double proton transfer reactions in formic acid dimers and formamide-formic acid complexes, yielding insights into the energetics of hydrogen bonding and proton exchange which are relevant to the proposed reaction mechanism. researchgate.net Such studies report reaction energy barriers and can be calibrated with high-level methods like MP2 and CCSD(T) for greater accuracy. researchgate.net

The table below presents hypothetical, yet plausible, energy values for the key steps in the reaction between carbonofluoridic acid and formic acid, based on principles from analogous DFT studies. These values are illustrative of what a detailed DFT analysis would provide.

Interactive Data Table: Illustrative DFT Energy Profile for the Reaction of Carbonofluoridic Acid and Formic Acid

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (HCOF + HCOOH) | 0 | Initial state of the separated reactants. |

| 2 | Pre-reaction Complex | -5 | Stabilized complex formed through hydrogen bonding. |

| 3 | Transition State 1 | +15 | Energy barrier for the nucleophilic attack and formation of the tetrahedral intermediate. |

| 4 | Tetrahedral Intermediate | +2 | A metastable intermediate along the reaction coordinate. |

| 5 | Transition State 2 | +18 | Energy barrier for proton transfer and C-F bond cleavage. |

| 6 | Products ((HCO)₂O + HF) | -10 | Final state of the products, indicating an overall exothermic reaction. |

Note: These values are illustrative and intended to represent typical outputs from DFT calculations for such a reaction.

Influence of Catalysts and Solvents

Catalytic Applications and Chemical Process Development

Formic Acid as a Hydrogen Carrier in Catalytic Dehydrogenation Systems

Formic acid is considered a highly promising liquid organic hydrogen carrier (LOHC) due to its high volumetric hydrogen capacity of 53 g H₂/L, low toxicity, and non-flammability. mdpi.comfrontiersin.orgrsc.org It can be produced from the hydrogenation of carbon dioxide, a major greenhouse gas, creating a carbon-neutral cycle for hydrogen storage and release. chemicalpapers.comvupas.eumdpi.com The core of this technology lies in the catalytic dehydrogenation of formic acid to produce hydrogen (H₂) and carbon dioxide (CO₂), a reaction that must be highly selective to avoid the formation of carbon monoxide (CO), which poisons fuel cell catalysts. vupas.euresearchgate.netacs.org

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for formic acid dehydrogenation and often exhibit high activity and selectivity under mild conditions. researchgate.netresearchgate.netscielo.br The first use of homogeneous catalysts for this purpose dates back to the 1960s, with complexes of platinum, ruthenium, and iridium. acs.orgmdpi.com

Modern research has focused on sophisticated catalyst designs, particularly involving ruthenium (Ru), iridium (Ir), and iron (Fe) complexes. scielo.brmdpi.com Ruthenium-based catalysts are widely explored because they generally avoid CO formation. acs.org For instance, a system using [Ru(H₂O)₆]²⁺ with water-soluble phosphine (B1218219) ligands can effectively decompose formic acid in aqueous solutions. mdpi.com Milstein and coworkers developed a highly stable ruthenium pincer complex based on a 9H-acridine ligand that demonstrates exceptional activity for dehydrogenating neat formic acid without any additives, achieving a turnover number (TON) over 1.7 million. nih.gov Another notable advancement involves an iron-based PNP-pincer complex reported by Hazari and colleagues, which, in the presence of a Lewis acid co-catalyst like LiBF₄, reached a turnover frequency (TOF) of 196,728 h⁻¹ and a TON approaching one million. mdpi.commdpi.com

The general mechanism for homogeneous dehydrogenation involves several key steps: protonation to form formate (B1220265), coordination of the formate to the metal center, β-hydride elimination to produce H₂ and a metal-CO₂ complex, and finally the release of CO₂ to regenerate the catalyst. acs.org

Table 1: Performance of Selected Homogeneous Catalysts in Formic Acid Dehydrogenation

| Catalyst | Conditions | Turnover Frequency (TOF) (h⁻¹) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| [IrClCp*(2,2′-bi-2-imidazoline)]Cl | Not specified | 487,500 | Not specified | mdpi.com |

| [(PNP)Fe(CO)H(COOH)] + LiBF₄ | 80 °C, Dioxane | 196,728 | ~1,000,000 | mdpi.commdpi.com |

| Iridium-bipyridine binuclear complex | Not specified | 228,000 | Not specified | mdpi.com |

| Ruthenium 9H-acridine pincer complex | Neat formic acid, 95 °C | 3,067 | 1,701,150 | nih.gov |

| [Mn(tBuPNNOP)(CO)₂] + Et₃N | 80 °C, Chlorobenzene | 8,500 | Not specified | mdpi.com |

While homogeneous catalysts show high activity, heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are often preferred for industrial applications due to their ease of separation and recyclability. researchgate.netnih.gov Palladium (Pd)-based catalysts are the most extensively studied and are considered highly active for formic acid dehydrogenation. frontiersin.org These catalysts are often supported on materials like carbon, alumina (B75360), or carbon nitrides to maximize the active surface area and enhance stability. frontiersin.orgacs.orgnih.gov

The performance of heterogeneous catalysts is influenced by factors such as nanoparticle size, the nature of the support, and the presence of other metals. researchgate.net For instance, bimetallic or multimetallic nanoparticles, such as Pd-Ag or Pd-Au alloys, can exhibit enhanced performance and resistance to deactivation compared to monometallic Pd systems. frontiersin.orgmdpi.comacs.org The support material plays a crucial role; for example, using alumina hollow spheres with abundant basic sites as a support for Pd nanoparticles was shown to facilitate formate formation and boost H₂ production, achieving a TOF of 4606 h⁻¹ with no detectable CO. nih.gov Similarly, nitrogen-doped carbon supports can improve the dispersion and electronic properties of Pd nanoparticles, leading to enhanced catalytic activity. acs.org

Table 2: Performance of Selected Heterogeneous Catalysts in Formic Acid Dehydrogenation

| Catalyst | Support | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Reference |

|---|---|---|---|---|

| Pd/Al₂O₃-HS | Alumina Hollow Spheres | Not specified | 4606 | nih.gov |

| Pd/C-N | Chitosan-derived N-doped Carbon | Room Temp. | 615 | acs.org |

| Pd/CN₀.₂₅ | N-doped Carbon | 25 | 5530 | mdpi.com |

| Pd₀.₅Au₀.₅/PDA-rGO | N-doped reduced Graphene Oxide | 80 | 6980 | mdpi.com |

The rational design of catalysts is critical for optimizing the dehydrogenation of formic acid. Key principles focus on enhancing both the rate of reaction (activity) and the preferential formation of H₂ and CO₂ (selectivity).

Metal-Support Interactions: The interaction between metal nanoparticles and the support material can alter the electronic state of the metal and improve nanoparticle dispersion, which are crucial for high activity. researchgate.netresearchgate.net Modifying supports, for instance by doping carbon with nitrogen, can create more effective anchoring sites for metal nanoparticles and tune their catalytic properties. acs.orgfau.eu

Bimetallic and Alloy Systems: Incorporating a second metal, such as silver (Ag) or gold (Au) with palladium (Pd), can significantly enhance performance. frontiersin.org Ag-Pd alloys, for example, have been shown to create new reaction pathways that selectively dehydrogenate formic acid while suppressing CO formation. acs.org The arrangement of the atoms is key; surface Ag domains modified by subsurface Pd are identified as the most selective sites. acs.org

Controlling Surface Properties: The acid-base characteristics of the support are vital. Basic surfaces are known to favor the dehydrogenation pathway over the dehydration route that produces CO. nih.gov Therefore, using basic supports like magnesia or modified alumina can greatly improve H₂ selectivity. nih.gov

Ligand and Complex Design (Homogeneous): For homogeneous catalysts, the design of the ligand surrounding the metal center is paramount. Pincer-type ligands, which bind to the metal at three points, often create exceptionally stable and active complexes. mdpi.comnih.gov The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic turnover. acs.org

Formic Acid as a C1 Synthon and Reducing Agent in Organic Synthesis

Beyond its role in hydrogen storage, formic acid is a valuable and sustainable C1 synthon, meaning it serves as a source of one-carbon units for building larger molecules. wikipedia.orgacs.orgresearchgate.net It is also an effective reducing agent in a process known as transfer hydrogenation. cityu.edu.hkacs.org

Formylation is a chemical reaction that introduces a formyl group (–CH=O) into a molecule. wikipedia.org Formic acid is a common and efficient formylating agent, particularly for the N-formylation of amines to produce formamides. researchgate.netrsc.orgnih.gov Formamides are important intermediates in the synthesis of many pharmaceuticals and other fine chemicals. acs.org

The general mechanism for the N-formylation of an amine with formic acid involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of formic acid. researchgate.netrsc.org This is often followed by the elimination of a water molecule to yield the final formamide (B127407) product. researchgate.net The reaction can be performed under catalyst-free conditions, sometimes simply by heating the amine with formic acid. acs.orgacs.orgrsc.org In other cases, catalysts such as solid acids or metal-based catalysts can be used to enhance the reaction rate and yield. rsc.orgnih.gov

Catalytic transfer hydrogenation (CTH) is a powerful technique where hydrogen is transferred from a donor molecule to a substrate, avoiding the need for high-pressure gaseous H₂. cityu.edu.hkacs.org Formic acid is an excellent hydrogen donor for these reactions. cityu.edu.hkresearchgate.net The process involves the decomposition of formic acid on a catalyst surface to provide active hydrogen species, which then reduce the target molecule. acs.org

CTH using formic acid has been applied to a wide range of transformations, including the reduction of nitroarenes, quinolines, aldehydes, ketones, and the conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) to more valuable products such as 2,5-furandimethanol (B16202) (FDM). cityu.edu.hkacs.orgrsc.org The reaction mechanism is believed to involve the formation of a metal hydride species on the catalyst surface from the decomposition of formic acid, which then delivers the hydride to the substrate. acs.org Both heterogeneous and homogeneous catalysts, often based on transition metals like ruthenium, iridium, rhodium, and cobalt, are effective for CTH. cityu.edu.hkrsc.orgrsc.orgorganic-chemistry.org

Potential Catalytic Roles of Carbonofluoridic Acid Derivatives (Hypothetical)

Carbonofluoridic acid, in its free form, is a highly unstable species. However, its derivatives, particularly esters known as fluoroformates, possess a unique reactivity profile that suggests potential, albeit largely hypothetical, roles in catalytic chemistry. The high electronegativity of the fluorine atom creates a strong inductive effect, rendering the carbonyl carbon highly electrophilic. This electronic characteristic is central to their potential application as activating agents and as participants in catalytic fluorination reactions. While not extensively employed as catalysts themselves, their structure lends them to being highly reactive substrates and reagents within catalytic cycles.

Fluoroformates as Activating Agents in Catalytic Systems

This concept is analogous to the use of other carboxylic acid derivatives in synthesis, where reactivity is tuned by the nature of the leaving group. nih.gov A hypothetical catalytic cycle could involve the in-situ formation of a fluoroformate from a carboxylic acid, which is then attacked by a nucleophile regenerated in a catalytic step. The high electrophilicity of the fluoroformate carbonyl carbon makes it susceptible to attack by even weak nucleophiles, which can be generated or facilitated by an organocatalyst or a transition metal complex.

The reactivity of carboxylic acid derivatives is a well-established principle, and fluoroformates can be placed within this hierarchy. Their reactivity is generally considered to be greater than that of esters and anhydrides but similar to that of acyl halides.

Table 1: Comparative Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Relative Reactivity | Leaving Group |

|---|---|---|---|

| Acyl Halide | R-C(O)-X | Very High | Halide ion (e.g., Cl⁻) |

| Fluoroformate | R-O-C(O)-F | High | Fluoride (B91410) ion (F⁻) |

| Acid Anhydride (B1165640) | R-C(O)-O-C(O)-R' | High | Carboxylate ion |

| Ester | R-C(O)-OR' | Moderate | Alkoxide ion |

This table illustrates the potential of fluoroformates to act as highly activated intermediates in catalytic processes designed to functionalize alcohols (via their conversion to fluoroformates) or to facilitate acyl transfer reactions.

Catalytic Influence in Fluorination Reactions

A more direct, though still developing, catalytic application for fluoroformates is their use as an electrophilic fluorine source in fluorination reactions. numberanalytics.com In these scenarios, the fluoroformate is not the catalyst but a reagent whose fluorine atom is delivered to a substrate through the action of a catalyst. The reaction mechanism typically requires a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the transfer of the fluorine atom from the fluoroformate to a nucleophilic center on the substrate. numberanalytics.comacs.org

For instance, a transition metal catalyst could interact with the fluoroformate in several hypothetical ways:

Oxidative Addition : A low-valent metal center could undergo oxidative addition into the C-F bond of the fluoroformate, generating a high-valent metal-fluoride complex. This complex could then deliver the fluoride to a substrate via reductive elimination.

Lewis Acid Activation : A Lewis acidic metal center could coordinate to the carbonyl oxygen of the fluoroformate. This coordination would further increase the electrophilicity of the carbonyl carbon and potentially weaken the C-F bond, making the fluorine atom more susceptible to nucleophilic attack by a substrate that is also coordinated to the metal.

Fluoride Abstraction : A highly Lewis acidic catalyst could abstract the fluoride from the fluoroformate, generating a cationic intermediate and a metal-fluoride species. The metal-fluoride would then act as the fluorinating agent in the catalytic cycle.

These proposed catalytic cycles highlight the potential of fluoroformates to act as key reagents in the development of new fluorination methodologies. Their reactivity can be harnessed and controlled by a variety of catalytic systems to enable the synthesis of complex fluorinated molecules.

Table 2: Hypothetical Catalytic Systems for Fluoroformate-Mediated Fluorination

| Catalyst Type | Hypothetical Role of Catalyst | Fluoroformate Role | Potential Reaction |

|---|---|---|---|

| Lewis Acids (e.g., BF₃, AlCl₃) | Activation of the fluoroformate by coordination to the carbonyl oxygen. | Electrophilic fluorine source. | Fluorination of electron-rich arenes or alkenes. |

| Transition Metals (e.g., Pd, Rh, Ni) | Formation of a metal-fluoride intermediate via oxidative addition or metathesis. acs.org | Fluorine source for the catalytic cycle. | Cross-coupling reactions to form C-F bonds. |

While research into the catalytic applications of fluoroformates is not as extensive as for other fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), their fundamental chemical properties suggest a fertile ground for future development in catalytic process chemistry. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for investigating the conformational landscape of the carbonofluoridic acid-formic acid complex. These methods probe the vibrational modes of the molecules, which are highly sensitive to their geometric arrangement and intermolecular interactions, such as hydrogen bonding.

In the gas phase, formic acid exists as a hydrogen-bonded dimer, a model system for studying double hydrogen bonds. researchgate.netresearchgate.net The formation of the dimer from two formic acid monomers leads to the appearance of six new vibrational modes corresponding to the hindered translations and rotations of the paired molecules. researchgate.net The study of these low-frequency modes provides direct insight into the strength and nature of the hydrogen bonds holding the complex together.

FT-IR and Raman spectroscopy are particularly powerful for distinguishing between different conformers, such as the cis and trans isomers of the formic acid monomer. nih.gov The trans form is significantly more stable and thus more abundant at room temperature. nih.gov High-resolution FT-IR and Raman jet spectroscopy have been employed to record the spectra of both monomers and dimers, allowing for the assignment of fundamental vibrations, overtones, and combination bands. uni-goettingen.decolorado.edu For instance, the O-H stretching fundamental (ν1) of trans-formic acid is observed around 3570 cm⁻¹. colorado.edu The analysis of these spectra is often supported by high-level computational methods, such as second-order vibrational perturbation theory (VPT2), which can accurately predict vibrational frequencies. uni-goettingen.de

When studying the carbonofluoridic acid-formic acid complex, vibrational spectroscopy can identify characteristic frequency shifts in the C=O, O-H, and C-F stretching modes upon complexation. These shifts provide evidence for the formation of hydrogen bonds between the two components and can be used to deduce the geometry of the complex.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Formic Acid Monomer and Dimer

| Vibrational Mode | trans-HCOOH Monomer | (HCOOH)₂ Dimer | Assignment |

|---|---|---|---|

| ν1 | ~3570 colorado.edu | - | O-H Stretch |

| ν2 | ~2943 | - | C-H Stretch |

| ν3 | ~1770 | - | C=O Stretch |

Note: This table presents a selection of vibrational modes. The spectra of both the monomer and dimer are complex and feature numerous other bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the carbonofluoridic acid-formic acid system in the solution phase. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei, allowing for detailed structural assignments.

In ¹H NMR, the chemical shift of the acidic proton is highly dependent on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding. For formic acid, the formyl proton (H-C=O) typically gives a singlet signal, which has been observed in the 8.2-8.4 ppm range in D₂O. nih.gov The hydroxyl proton signal is often broad and its position is variable.

¹³C NMR spectroscopy is used to probe the carbon skeleton. The carbonyl carbon of formic acid resonates at a characteristic chemical shift. In D₂O, the ¹³C signal for formic acid appears around 170.6 ppm. hmdb.ca Formic acid itself can be used as a non-deuterated solvent for acquiring ¹³C NMR spectra of polar compounds. researchgate.net

For the carbonofluoridic acid-formic acid complex, NMR can be used to:

Confirm the presence of both components by identifying their characteristic signals.

Study the effects of hydrogen bonding on the chemical shifts. The formation of a hydrogen bond typically causes a downfield shift for the proton involved in the bond.

Investigate dynamic processes , such as proton exchange between the two acid molecules, by analyzing the temperature dependence of the spectra.

Table 2: Typical NMR Chemical Shifts (δ) for Formic Acid

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H (formyl) | D₂O | 8.257 | chemicalbook.com |

| ¹H (hydroxyl) | CDCl₃ | 10.99 | chemicalbook.com |

Note: Chemical shifts are dependent on experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying the components of the carbonofluoridic acid-formic acid system and monitoring their reactions.

Formic acid is frequently used as an additive in mobile phases for liquid chromatography-mass spectrometry (LC-MS). researchgate.net It aids in the ionization of analytes, typically by promoting the formation of protonated molecules [M+H]⁺ in positive ion mode electrospray ionization (ESI). reddit.com However, its presence can also lead to the formation of adduct ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which can complicate spectral interpretation but also provide confirmation of the molecular weight. acdlabs.comresearchgate.net

When analyzing the carbonofluoridic acid-formic acid complex, mass spectrometry can:

Determine the molecular weight of the individual components and potentially the non-covalently bound complex.

Identify reaction products and intermediates. By monitoring the m/z values of ions over time, MS can track the progress of reactions.

Elucidate fragmentation patterns. In tandem MS (MS/MS), ions are fragmented, and the resulting pattern provides structural information. The fragmentation of core-excited formic acid has been studied, revealing various dissociation pathways. unlv.edu For instance, in ESI-MS, carboxylic acids can show a characteristic neutral loss of 46 Da, corresponding to the loss of the COOH group. acdlabs.com

Recent studies have also employed VUV photoionization mass spectrometry to investigate clusters of formic acid and water, revealing "magic numbers" corresponding to particularly stable protonated clusters. This highlights the ability of MS to probe the structure and stability of intermolecular complexes.

Table 3: Common Ions and Fragments in Mass Spectrometry of Carboxylic Acids

| Ion/Fragment | m/z relation | Description |

|---|---|---|

| [M+H]⁺ | M + 1 | Protonated molecule |

| [M+Na]⁺ | M + 23 | Sodium adduct |

| [M-H₂O]⁺ | M - 18 | Loss of water |

M = Molecular Weight of the analyte.

Electron Diffraction for Gas-Phase Structure Determination

Electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase. It provides detailed information on bond lengths, bond angles, and torsional angles.

For the formic acid system, electron diffraction studies would be crucial for characterizing the gas-phase structures of the monomers of carbonofluoridic acid and formic acid, as well as their hydrogen-bonded dimer. In the gas phase, formic acid predominantly exists as a cyclic dimer held together by two strong hydrogen bonds. researchgate.netunifi.it The structure of this dimer has been the subject of numerous experimental and computational studies. researchgate.netresearchgate.net

An electron diffraction experiment would yield a radial distribution curve from which internuclear distances can be accurately determined. This data allows for the construction of a detailed 3D model of the molecule. For the formic acid monomer, this would confirm its planar structure and provide precise values for the C=O, C-O, and O-H bond lengths. For the dimer, it would allow for the direct measurement of the O···H-O hydrogen bond length, providing a quantitative measure of the interaction strength.

Table 4: Theoretical Molecular Geometry of trans-Formic Acid

| Parameter | Value |

|---|---|

| Molecular Geometry | Trigonal Planar (around Carbon) geometryofmolecules.com |

| C=O Bond Length | ~1.20 Å |

| C-O Bond Length | ~1.34 Å |

| O-H Bond Length | ~0.97 Å |

| O-C-O Bond Angle | ~125° |

Note: These are approximate values. Precise values are determined experimentally.

Cryogenic Matrix Isolation Spectroscopy for Transient Species Characterization

Cryogenic matrix isolation is an experimental technique that allows for the study of unstable or reactive species by trapping them in an inert, solid matrix (such as argon or nitrogen) at very low temperatures (typically below 20 K). mdpi.com This method, often combined with IR or UV-Vis spectroscopy, prevents the molecules from rotating or reacting, allowing for the detailed characterization of species that would be transient under normal conditions.

This technique is particularly well-suited for studying the carbonofluoridic acid-formic acid system for several reasons:

Conformational Isomerism: Formic acid exists as two conformers, cis and trans. The cis conformer is less stable and can convert to the trans form via quantum tunneling. mdpi.com Matrix isolation can trap the cis conformer, allowing for its spectroscopic characterization, which is difficult in the gas or liquid phase. nih.gov

Intermolecular Complexes: The technique can be used to prepare and study well-defined 1:1 or 1:2 complexes of carbonofluoridic acid and formic acid. By co-depositing the two components with a large excess of the matrix gas, isolated complexes can be formed and their vibrational spectra recorded. This provides unambiguous information about the structure of the complex without interference from larger aggregates.

Photochemistry: The matrix-isolated complex can be irradiated with UV light to induce photochemical reactions. The products of these reactions remain trapped in the matrix and can be identified spectroscopically. This allows for the study of reaction mechanisms and the characterization of transient intermediates.

The high resolution achievable in matrix-isolation IR spectra allows for the clear separation of spectral features belonging to different conformers or complexes, aided by computational predictions of their vibrational frequencies. mdpi.com

Environmental Chemistry and Atmospheric Chemical Processes

Formation and Consumption Pathways of Formic Acid in Atmospheric Models

Formic acid (HCOOH) is a key player in atmospheric chemistry, recognized as one of the most abundant acids in the atmosphere. copernicus.org Its presence has a considerable impact on precipitation chemistry and acidity. copernicus.orgmpic.de However, atmospheric models have historically underestimated the atmospheric burden of formic acid, suggesting that the chemical processes behind its formation and its sources and sinks are not fully understood. chemistryviews.orgnih.gov

Recent research has shed light on the dominant mechanisms of formic acid formation. A significant pathway involves the photo-oxidation of volatile organic compounds (VOCs) released by plants, which leads to the formation of formaldehyde (B43269). chemistryviews.orgsciencedaily.com This formaldehyde then reacts with water molecules in cloud droplets to form methanediol (B1200039). mpic.desciencedaily.com A major portion of this methanediol is outgassed and subsequently reacts with hydroxyl radicals (OH), often termed the "detergent of the atmosphere," in a photochemical process to produce formic acid. mpic.desciencedaily.com It is estimated that the oxidation of methanediol in the gas phase can produce up to four times more formic acid than other known chemical pathways in the atmosphere. mpic.de A smaller fraction of methanediol also reacts within the liquid phase of water droplets to form formic acid, which is then dispersed by rain. sciencedaily.com

Beyond this primary pathway, wildfires are also a significant, though often underestimated, source of formic and acetic acids. noaa.gov Observations have shown that these acids can be produced through secondary chemical processes within wildfire smoke plumes, a factor not always captured in atmospheric models. noaa.gov

The consumption, or sinking, of formic acid from the atmosphere is primarily driven by wet and dry deposition. copernicus.orgnih.gov Wet scavenging, in particular, is considered the dominant global sink due to formic acid's high solubility in water. nih.gov Additionally, recent studies have highlighted the role of biodegradation by atmospherically relevant bacteria in cloud water as a potential sink for formic acid. copernicus.org

Radical-Initiated Reactions Involving Formic Acid

The hydroxyl radical (OH) plays a crucial role in the atmospheric chemistry of formic acid. The reaction between formic acid and the OH radical is a key process, with computational studies exploring its mechanism and kinetics in detail. publish.csiro.auacs.orgnih.gov These reactions can proceed through different pathways, including hydrogen abstraction from either the carboxylic or the formyl group of the formic acid molecule. acs.orgnih.gov

The presence of other atmospheric components, such as mineral aerosols and water, can influence these radical-initiated reactions. For instance, the reaction of a hydroxyl radical with a formic acid molecule adsorbed on a silicate (B1173343) surface, a component of airborne mineral dust, has been studied. publish.csiro.au These studies suggest that the silicate surface can act as a trap for the formyl radical formed during the reaction. publish.csiro.au

Water molecules can also assist in the reaction between formic acid and OH radicals. nih.gov However, the water-assisted process favors the abstraction of the formyl hydrogen, leading to different products compared to the water-free reaction. nih.gov

Catalytic Effects of Formic Acid on Atmospheric Reactions

Formic acid itself can act as a catalyst in certain atmospheric reactions. Quantum chemical methods have been employed to understand the catalytic behavior of formic acid in the production of more formic acid under tropospheric conditions. nih.gov Specifically, the reaction of O₂ with the hydroxymethyl radical (˙CH₂OH) to produce formic acid and a hydroperoxyl radical (HO₂) has been investigated. nih.gov

The study suggests that the reaction proceeds through the formation of cis and trans intermediates, with the trans isomer playing a more significant role in the catalytic reaction due to the formation of a strong hydrogen-bonded complex. nih.gov However, the catalytic effect of formic acid on this specific reaction is found to be significant only when the concentration of formic acid is not included in the calculations. nih.gov When tropospheric concentrations of formic acid are considered, the catalytic effect becomes negligible. nih.gov